ethyl 1-(2-methylphenyl)-6-oxo-4-{[2-(trifluoromethyl)benzenesulfonyl]oxy}-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
ethyl 1-(2-methylphenyl)-6-oxo-4-{[2-(trifluoromethyl)benzenesulfonyl]oxy}-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridazine ring, a trifluoromethyl group, and a sulfonyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-methylphenyl)-6-oxo-4-{[2-(trifluoromethyl)benzenesulfonyl]oxy}-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazine ring, introduction of the trifluoromethyl group, and the sulfonyl esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with modifications to improve efficiency and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-(2-methylphenyl)-6-oxo-4-{[2-(trifluoromethyl)benzenesulfonyl]oxy}-1,6-dihydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for controlling the reaction pathways and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
ethyl 1-(2-methylphenyl)-6-oxo-4-{[2-(trifluoromethyl)benzenesulfonyl]oxy}-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-(2-methylphenyl)-6-oxo-4-{[2-(trifluoromethyl)benzenesulfonyl]oxy}-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes.
Comparison with Similar Compounds
ethyl 1-(2-methylphenyl)-6-oxo-4-{[2-(trifluoromethyl)benzenesulfonyl]oxy}-1,6-dihydropyridazine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-oxo-1-(p-tolyl)-4-(((2-(trifluoromethyl)phenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate: Similar structure but with a different position of the tolyl group.
Ethyl 6-oxo-1-(o-tolyl)-4-(((2-(trifluoromethyl)phenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate.
This compound analogs: Various analogs with modifications to the trifluoromethyl or sulfonyl groups.
Properties
IUPAC Name |
ethyl 1-(2-methylphenyl)-6-oxo-4-[2-(trifluoromethyl)phenyl]sulfonyloxypyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O6S/c1-3-31-20(28)19-16(12-18(27)26(25-19)15-10-6-4-8-13(15)2)32-33(29,30)17-11-7-5-9-14(17)21(22,23)24/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBWFZQDHYOVJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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